molecular formula C28H28N4O B4969788 (5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one

(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one

Cat. No.: B4969788
M. Wt: 436.5 g/mol
InChI Key: VEUZAQIKLQMNST-SANMLTNESA-N
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Description

(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidin-2-one core, a benzyl group, and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the pyrazolyl and benzyl groups to the pyrrolidin-2-one core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazolyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Benzyl chloride with a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyrazolyl groups may facilitate binding to these targets, while the pyrrolidin-2-one core may modulate the compound’s overall activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Pyrazole: A basic structure that forms part of the compound.

    Pyrrolidin-2-one: The core structure of the compound.

Uniqueness

What sets (5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one apart is its combination of these functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O/c33-27-16-15-26(30-27)20-32(18-21-7-3-1-4-8-21)19-25-17-29-31-28(25)24-13-11-23(12-14-24)22-9-5-2-6-10-22/h1-14,17,26H,15-16,18-20H2,(H,29,31)(H,30,33)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUZAQIKLQMNST-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN(CC2=CC=CC=C2)CC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CN(CC2=CC=CC=C2)CC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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